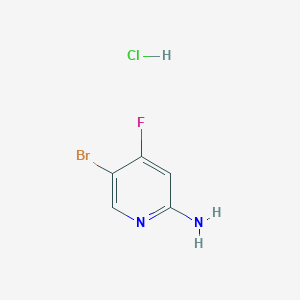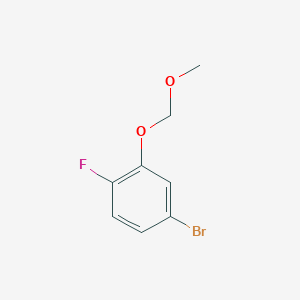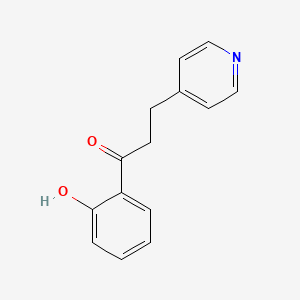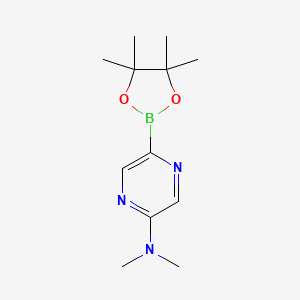
5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester
Descripción general
Descripción
5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester is a chemical compound with the CAS Number: 1186041-96-2 . It has a molecular weight of 249.12 . The IUPAC name for this compound is N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinamine .
Synthesis Analysis
The synthesis of this compound could involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Diethanolamine undergoes transesterification with pinacol boronic esters and can be isolated via filtration .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-10(8-14-9)16(5)6/h7-8H,1-6H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key reaction involving this compound . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C . More detailed physical and chemical properties may require specific experimental measurements or computational calculations.Aplicaciones Científicas De Investigación
Synthesis of Pyrazine Derivatives : A study by Ahmad et al. (2021) demonstrated the use of aryl/heteroaryl boronic acids/pinacol esters in the synthesis of pyrazine derivatives, which have applications in nonlinear optical properties and electronic applications (Ahmad et al., 2021).
Analytical Challenges and Solutions in Boronic Ester Analysis : Zhong et al. (2012) discussed the challenges in analyzing pinacolboronate esters due to their reactive nature and proposed innovative methods for their stability and solubilization, which is crucial in synthesizing complex molecules (Zhong et al., 2012).
Improved Synthesis Techniques : Mullens (2009) described an improved synthesis of pyrazole boronic acid pinacol ester, highlighting its utility in Suzuki couplings and the importance of its bench stability (Mullens, 2009).
Potential in Lewis Acid–Lewis Base Bifunctional Catalysts : Research by Coghlan et al. (2005) explored the synthesis of N,N-Diisopropylbenzamide ortho-boronate pinacol ester, a compound potentially useful as a bifunctional catalyst (Coghlan et al., 2005).
Applications in Photodynamic Diagnosis and Therapy : Kaliszewski et al. (2004) investigated the stability of 5-aminolevulinic acid and its esters, including pyrazine derivatives, which are significant in the treatment of cancer and other disorders (Kaliszewski et al., 2004).
Facile and Green Synthesis Routes : Schnürch et al. (2007) reported an environmentally friendly method for forming boronic acid esters from boronic acids, highlighting a simple, solvent-free approach (Schnürch et al., 2007).
Synthesis of Water-Soluble Boronic Acid Copolymers : Cambre et al. (2007) presented a method for synthesizing well-defined boronic acid copolymers from boronic ester monomers, which have applications in drug delivery and materials science (Cambre et al., 2007).
Propiedades
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-10(8-14-9)16(5)6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONVJKKZRKVSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



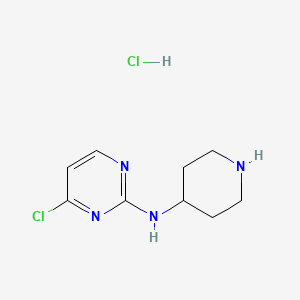
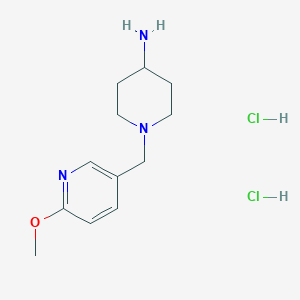
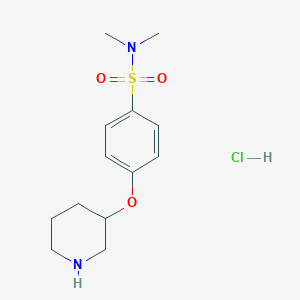
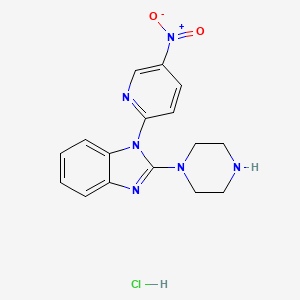
![1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride](/img/structure/B3217908.png)
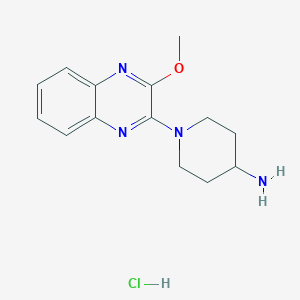
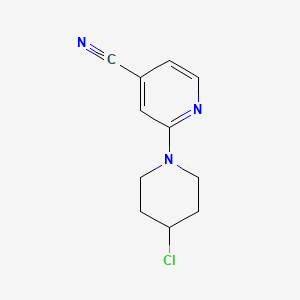
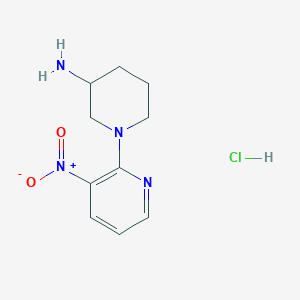
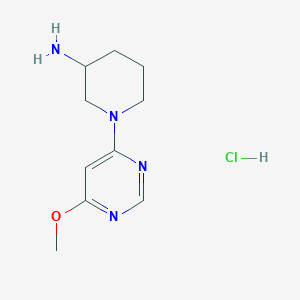
![N-(1-{1-[(1,3-benzothiazol-2-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3217938.png)
![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B3217947.png)
